Benzyl (2-(5-methyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)ethyl)carbamate
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Overview
Description
Benzyl (2-(5-methyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)ethyl)carbamate is a chemical compound with the molecular formula C13H19N3O4S and a molecular weight of 313.37 g/mol This compound is characterized by the presence of a thiadiazolidine ring, which is a sulfur-containing heterocycle, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(5-methyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(5-methyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(5-methyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiadiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2-(5-methyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2-(5-methyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The thiadiazolidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamate group can form covalent bonds with nucleophilic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-methylimidazole: A nitrogen heterocycle with similar applications in chemistry and biology.
1-Benzyl-5-methyl-1H-triazole-4-carboxylic acid: Another heterocyclic compound with potential medicinal applications.
Uniqueness
Benzyl (2-(5-methyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)ethyl)carbamate is unique due to the presence of the thiadiazolidine ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O4S |
---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
benzyl N-[2-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H19N3O4S/c1-15-9-10-16(21(15,18)19)8-7-14-13(17)20-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,14,17) |
InChI Key |
LWWUSHVMRNEGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(S1(=O)=O)CCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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